Product packaging for Dibutyl phosphono phosphate(Cat. No.:CAS No. 28901-77-1)

Dibutyl phosphono phosphate

Cat. No.: B13823737
CAS No.: 28901-77-1
M. Wt: 290.19 g/mol
InChI Key: WBJBEMDHFMUSAY-UHFFFAOYSA-N
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Description

Dibutyl phosphono phosphate is a high-purity organophosphorus compound provided for research and development purposes. It is structurally characterized by the presence of both phosphono and phosphate ester groups, which may lend itself to applications in various scientific fields. Potential research areas can include its use as a specialty additive, a chemical intermediate, or a novel ligand in catalytic systems. Researchers can explore its utility in the synthesis of more complex molecules or in the development of new materials with tailored properties. As with all chemicals, safe handling practices are essential. Please consult the Safety Data Sheet (SDS) before use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20O7P2 B13823737 Dibutyl phosphono phosphate CAS No. 28901-77-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28901-77-1

Molecular Formula

C8H20O7P2

Molecular Weight

290.19 g/mol

IUPAC Name

dibutyl phosphono phosphate

InChI

InChI=1S/C8H20O7P2/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11/h3-8H2,1-2H3,(H2,9,10,11)

InChI Key

WBJBEMDHFMUSAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dibutyl Phosphate

Established Synthetic Pathways for Dibutyl Phosphate (B84403) Production

The industrial and laboratory-scale production of dibutyl phosphate has traditionally relied on several key reactions involving phosphorus-based starting materials and butanol.

A direct method for synthesizing dibutyl phosphate involves the reaction of phosphorous acid with n-butanol. epa.govresearchgate.net This esterification reaction has been investigated to optimize yield by adjusting various parameters. One study explored the effects of reactant ratios, temperature, and reaction time on the synthesis. epa.govresearchgate.net The findings indicated that optimal conditions included a reaction temperature of 125-135°C and a mole ratio of n-butanol to phosphorous acid of 3.6. epa.govresearchgate.net Without a catalyst, the ideal reaction time was determined to be 3 hours, resulting in a dibutyl phosphate yield of 68%. epa.govresearchgate.net

ParameterOptimal ConditionResulting Yield
Temperature125-135°C68%
Mole Ratio (n-butanol/phosphorous acid)3.6
Reaction Time (without catalyst)3 hours

The reaction between phosphorus oxychloride and butanol represents a common and effective method for producing dibutyl phosphate. google.comorgsyn.org This process typically involves the careful, dropwise addition of phosphorus oxychloride to a solution of n-butanol and a base, such as pyridine (B92270), in a solvent like benzene. orgsyn.org The pyridine acts as a scavenger for the hydrogen chloride (HCl) byproduct generated during the reaction.

The reaction is highly exothermic and requires careful temperature control, typically maintained between -5°C and 10°C during the addition of phosphorus oxychloride. orgsyn.org Following the initial reaction, the mixture is often heated to reflux to ensure completion. orgsyn.org A multi-step workup involving washing and distillation is then employed to isolate the final product. google.comorgsyn.org One patented method describes a process that includes synthesis, curing, acid discharge, alkali washing, acid washing, and refining to obtain the dibutyl phosphate product, with a focus on utilizing the waste streams generated. google.com This approach not only aims to improve yield and reduce costs but also minimizes environmental pollution by recycling byproducts. google.com Another procedure reports yields of 71-75% for n-butyl phosphate using this general method. orgsyn.org

ReactantsKey ConditionsReported Yield
n-Butanol, Phosphorus Oxychloride, PyridineTemperature control (-5°C to 10°C), Reflux71-75%
Butanol, Phosphorus OxychlorideMulti-step purification and waste utilizationNot specified

Beyond the primary methods, other synthetic strategies have been developed. These include the oxidation of dibutyl phosphite (B83602) and ester exchange from other dialkyl phosphites. researchgate.netacs.org The oxidation of dibutyl phosphite to dibutyl phosphate can be achieved using various oxidizing agents. acs.org One method involves using monobromocyanoacetamide in the presence of benzyl (B1604629) alcohol in refluxing tetrahydrofuran (B95107), which resulted in a 74% yield of dibutyl hydrogen phosphate. acs.org

Other approaches for synthesizing alkyl phosphates in general include the reaction of alcohol with phosphorus pentoxide (P₂O₅), which typically yields a mixture of mono- and dialkyl phosphates, or the interaction of alcohol with pyrophosphoric acid. mdpi.com

Starting MaterialReagents/MethodYield
Di-n-butyl phosphiteMonobromocyanoacetamide, Benzyl alcohol74%
AlcoholPhosphorus pentoxide (P₂O₅)Mixture of mono- and dialkyl phosphates

Green Chemistry Principles and Sustainable Synthesis of Dibutyl Phosphate

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous materials, and improved energy efficiency, are increasingly influencing the synthesis of chemicals like dibutyl phosphate. acs.orgresearchgate.net Key principles include maximizing atom economy, using safer solvents, and designing for energy efficiency. acs.org

In the context of phosphate ester synthesis, the use of solid acid catalysts is a significant green alternative to corrosive liquid acids. tandfonline.com These heterogeneous catalysts can be easily separated from the reaction mixture, regenerated, and reused, which aligns with green chemistry goals. tandfonline.com For instance, crystalline zirconium titanium phosphate has been used as an eco-friendly solid acid catalyst for synthesizing various esters. tandfonline.com

Another approach involves solvent reduction. A continuous-flow microwave-assisted synthesis of dibutyl phosphite, a precursor to dibutyl phosphate, was developed that reduced solvent usage by 70% compared to traditional batch processes. Such innovations, which minimize waste and energy consumption, represent a move towards more sustainable chemical production. acs.orgresearchgate.net Furthermore, the development of synthetic methods that utilize waste streams, as seen in some productions from phosphorus oxychloride, also contributes to a greener process by reducing pollution and conserving resources. google.com

Dibutyl Phosphate as a Reactant and Precursor in Organic Synthesis

Dibutyl phosphate is a valuable reagent, particularly in the field of carbohydrate chemistry, where it serves as a key precursor for the synthesis of glycosyl phosphates.

Glycosyl phosphates are effective glycosylating agents used in the chemical synthesis of complex oligosaccharides and glycoconjugates. acs.orgnih.gov Dibutyl phosphate is widely used to install the anomeric phosphate group onto sugar moieties.

One efficient method involves the reaction of 1,2-orthoesters of sugars with dibutyl phosphate. acs.orgnih.gov This reaction proceeds stereoselectively in high yields, with dibutyl phosphate acting as both a nucleophile and an acidic activator. acs.org The reaction is often rapid, with 1,2-orthobenzoates reacting faster (around 30 minutes) than 1,2-orthoacetates (2-3 hours). acs.org

Another common strategy begins with a thioglycoside donor. nih.gov The thioglycoside is activated, and the anomeric phosphate group is installed using dibutyl phosphate in the presence of an activator system, such as N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). This method has been used to prepare building blocks for N-glycan synthesis, achieving high yields (e.g., 88% for a specific glucopyranoside phosphate). nih.gov

A third route utilizes glycals, which are first converted to 1,2-anhydrosugars (epoxides). orgsyn.org The subsequent opening of this epoxide ring with dibutyl phosphate at low temperatures, followed by acylation, yields the desired fully protected glycosyl phosphate. orgsyn.org These glycosyl phosphate donors can then be used in coupling reactions with acceptor alcohols, typically activated by a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf), to form glycosidic linkages. nih.govorgsyn.org

PrecursorReagents for PhosphorylationActivator/ConditionsProduct
1,2-OrthoesterDibutyl phosphateCH₂Cl₂Glycosyl Dibutyl Phosphate
ThioglycosideDibutyl phosphateNIS, TfOHGlycosyl Dibutyl Phosphate
Glycal (via 1,2-anhydrosugar)Dibutyl phosphateLow temperatureGlycosyl Dibutyl Phosphate

Regioselective and Enantiospecific Reactions Involving Dibutyl Phosphate

Dibutyl phosphate (DBP) serves as a versatile reactant and catalyst in a variety of chemical transformations that require high levels of regioselectivity and enantiospecificity. Its utility is particularly notable in the synthesis of complex organic molecules, such as glycosyl phosphates and chiral aminophosphates.

One significant application of dibutyl phosphate is in the catalyst-free, regioselective, and enantiospecific SN2-type ring-opening of aziridines. sigmaaldrich.comsigmaaldrich.com This reaction provides a direct route to 2-aminophosphates, which are important structural motifs in medicinal chemistry. The phosphate moiety of DBP acts as a nucleophile, attacking one of the electrophilic carbon atoms of the aziridine (B145994) ring. The regioselectivity of this reaction is dictated by the electronic and steric properties of the substituents on the aziridine ring, while the enantiospecificity ensures that the stereochemical information from a chiral aziridine is transferred to the product.

In the realm of carbohydrate chemistry, dibutyl phosphate is a key reagent for the synthesis of glycosyl phosphates. nih.gov These molecules are crucial intermediates in the biosynthesis of oligosaccharides and glycoconjugates. The synthesis often involves the reaction of a glycosyl donor, such as a 1,2-orthoester, with dibutyl phosphate. sigmaaldrich.com The reaction proceeds with high stereoselectivity, typically yielding the β-anomer. The choice of solvent can influence the anomeric ratio of the resulting glycosyl phosphates, with solvents like toluene (B28343) and dichloromethane (B109758) favoring the formation of β-phosphates, while tetrahydrofuran (THF) can lead to the production of α-phosphates. rsc.org

A general procedure for synthesizing glycosyl phosphates involves stirring a thioglycoside donor with molecular sieves in dichloromethane, followed by the addition of dibutyl phosphate, N-iodosuccinimide (NIS), and a catalytic amount of trifluoromethanesulfonic acid (TfOH) at low temperatures. nih.gov This method has been successfully employed in the synthesis of complex oligosaccharides, demonstrating the reliability of dibutyl phosphate in regioselective glycosylation reactions. nih.govrsc.org For example, the coupling of a disaccharide acceptor with a phosphate donor using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter yields the desired trisaccharide with high efficiency. nih.gov

The following table summarizes the key reagents and conditions for the synthesis of a specific glycosyl phosphate using dibutyl phosphate:

Reactant 1 Reactant 2 Reagents Solvent Yield Reference
Thioglycoside donor 5Dibutyl phosphateNIS, TfOH, 4 Å molecular sievesCH2Cl288% nih.gov

Furthermore, dibutyl phosphate has been utilized as a promoter in iridium-catalyzed asymmetric allylation reactions. rsc.org In these transformations, racemic branched allylic alcohols react with thiols to produce chiral β-hydroxy allylic sulfides with good to excellent enantioselectivity. rsc.org The role of dibutyl phosphate in this context is likely to facilitate the formation of a key intermediate that enables the enantioselective transfer of the allyl group.

The table below provides an overview of the types of regioselective and enantiospecific reactions involving dibutyl phosphate:

Reaction Type Substrates Product Key Features Reference
SN2 Ring-OpeningAziridines, Dibutyl phosphate2-AminophosphatesCatalyst-free, Regioselective, Enantiospecific sigmaaldrich.comsigmaaldrich.com
GlycosylationGlycosyl donors, Dibutyl phosphateGlycosyl phosphatesHigh stereoselectivity (β-anomer favored) nih.govrsc.org
Asymmetric AllylationRacemic allylic alcohols, ThiolsChiral β-hydroxy allylic sulfidesIridium-catalyzed, Good to excellent enantioselectivity rsc.org

Mechanistic Investigations of Dibutyl Phosphate Reactions

Hydrolytic Degradation Mechanisms of Phosphate (B84403) Esters

The hydrolysis of phosphate esters like dibutyl phosphate is a fundamental reaction that leads to their degradation. The mechanism can proceed through different pathways depending on the conditions, such as pH and the presence of catalysts.

In acidic conditions, such as in 2.0 mol/L nitric acid, the hydrolysis of dibutyl phosphate has been studied to understand its degradation in specific industrial contexts like spent fuel reprocessing. The reaction products identified include butanol, butyric acid, propionic acid, and mono-butyl phosphate, indicating cleavage of both the P-O and C-O bonds. xml-journal.net The kinetics of this hydrolysis follow a quasi-first-order reaction, with the rate increasing exponentially with temperature. xml-journal.net

A general mechanism for the hydrolysis of a related compound, dibutyl-4-nitrophenyl phosphate, which serves as a model for phosphate ester hydrolysis, involves a nucleophilic attack on the phosphorus atom. In an enzyme-catalyzed reaction, a hydroxide (B78521) anion acts as the nucleophile, attacking the phosphorus center. researchgate.net This leads to the formation of a pentacoordinated phosphorus intermediate. Subsequently, the P-O bond to the leaving group cleaves to yield the final products. researchgate.net This process involves transition states (TS1 and TS2) and a stable intermediate (INT) before the enzyme-product complex (EP) is formed. researchgate.net

The rate of hydrolysis is significantly influenced by temperature. For the first-order hydrolysis of dibutyl phosphate in nitric acid, the activation energy has been determined to be 111.0 kJ/mol, with a pre-exponential factor of 9.38×10¹² s⁻¹. xml-journal.net For the second-order reaction under the same conditions, the activation energy is 135.2 kJ/mol. xml-journal.net

Table 1: Kinetic Parameters for the Hydrolysis of Dibutyl Phosphate in 2.0 mol/L HNO₃ xml-journal.net

Order of ReactionTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
First-order1106.30×10⁻³111.09.38×10¹²
First-order1502.10×10⁻¹111.09.38×10¹²
Second-order1103.10×10⁻³135.21.09×10¹⁶
Second-order1501.98×10⁻¹135.21.09×10¹⁶

This table presents the experimentally determined kinetic parameters for the hydrolysis of dibutyl phosphate under acidic conditions.

Catalytic Action Mechanisms of Dibutyl Phosphate in Organic Transformations

Dibutyl phosphate is recognized as an effective organocatalyst in several important organic reactions, including polymerization and transesterification. sigmaaldrich.comacs.org Its acidic proton and the nucleophilic phosphoryl oxygen are key to its catalytic activity.

Dibutyl phosphate is utilized as an organocatalyst for the ring-opening polymerization (ROP) of cyclic esters to produce polyesters. sigmaaldrich.comacs.org The general mechanism for ROP of cyclic esters can proceed through various pathways, such as cationic, anionic, or coordination-insertion mechanisms, depending on the catalyst and monomer. nih.govmdpi.com

In the context of acid-catalyzed ROP, the proton from dibutyl phosphate can activate the monomer. For instance, in the ROP of cyclic carbonates, cationic initiators can lead to the formation of polycarbonates. acs.org While specific mechanistic studies detailing the role of DBP in ROP of common cyclic esters like lactide or caprolactone (B156226) are part of broader research into biodegradable polymers, the catalysis generally involves the activation of the monomer by the acidic proton of DBP. acs.orgmdpi.comnih.gov This protonation of the carbonyl oxygen of the cyclic ester makes it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain. The coordination of the phosphate group may also play a role in organizing the transition state.

Dibutyl phosphate also catalyzes transesterification reactions, which involve the exchange of an alkoxy group of an ester with another alcohol. sigmaaldrich.com This is particularly relevant in the field of vitrimers, which are a class of polymers that can be reprocessed. In UV-cured epoxidized castor oil (ECO), dibutyl phosphate catalyzes the exchange reaction between ester and hydroxyl groups at elevated temperatures. researchgate.net This dynamic bond exchange is responsible for the vitrimeric properties, such as stress relaxation and reprocessability. researchgate.net

The mechanism involves the protonation of the ester's carbonyl group by dibutyl phosphate, enhancing its electrophilicity. An alcohol molecule can then attack the activated carbonyl carbon. The tetrahedral intermediate formed can then collapse, eliminating the original alcohol and forming a new ester. The dibutyl phosphate anion is regenerated, completing the catalytic cycle.

A study involving the reaction of epoxidized methyl oleate (B1233923) (EMO) with dibutyl phosphate without a catalyst at 120°C showed the formation of various products, including a dioxaphospholane derivative. tandfonline.com This indicates a ring-opening reaction of the epoxide by the phosphate, followed by intramolecular reactions. The formation of transesterification products was also observed. tandfonline.com

Electron Transfer and Redox Mechanisms Involving Dibutyl Phosphate

Dibutyl phosphate participates in electron transfer reactions, notably in proton-coupled electron transfer (PCET) processes. In these reactions, an electron and a proton are transferred, often in a concerted step.

Dibutyl phosphate has been employed as a weak Brønsted acid co-catalyst in photocatalytic systems for the generation of amidyl radicals from N-aryl amides. researchgate.netacs.org In a system using an iridium photocatalyst, the excited state of the photocatalyst acts as an electron acceptor, while dibutyl phosphate acts as a proton acceptor (as its conjugate base). researchgate.net This dual catalysis enables the concerted homolysis of a strong N-H bond of an amide to form a reactive amidyl radical. researchgate.netacs.org This radical can then participate in subsequent reactions, such as intramolecular hydroamidation of olefins. acs.orgresearchgate.net The mechanism avoids high-energy charged intermediates that would be formed in a stepwise pathway, allowing the reaction to proceed under mild conditions. researchgate.net

Photoexcitation of the iridium catalyst.

Concerted transfer of a proton from the amide to the dibutyl phosphate anion and an electron from the amide to the excited photocatalyst.

Formation of the amidyl radical, the reduced photocatalyst, and regenerated dibutyl phosphate.

The amidyl radical undergoes cyclization onto a tethered alkene.

A series of hydrogen atom, electron, and proton transfer events involving a co-catalyst (like thiophenol) furnishes the final product and regenerates the active catalysts. acs.orgresearchgate.net

Supramolecular Interactions and Self-Assembly Phenomena in Dibutyl Phosphate Systems

Dibutyl phosphate exhibits a strong tendency to form supramolecular structures through self-assembly, driven primarily by hydrogen bonding. escholarship.orgescholarship.org This behavior is particularly pronounced in mixtures with other amphiphilic molecules and in solvent extraction systems.

Molecular dynamics studies have shown that dibutyl phosphate, a degradation product of tributyl phosphate (TBP) in nuclear fuel reprocessing, forms aggregates that are critical to the efficiency of solvent extraction processes. escholarship.orgescholarship.org These supramolecular structures form even before the organic phase contacts any metal ions. escholarship.org

In binary mixtures with amines, such as propylamine, dibutyl phosphate forms complex liquid structures. mdpi.comunime.it These mixtures exhibit unusual properties, such as a very slow response (on the order of hours) to an external magnetic field, which induces significant optical birefringence. mdpi.comunime.it This phenomenon is not due to the orientation of individual molecules but rather the field-induced organization of large, internally ordered supramolecular hetero-associates. mdpi.com The strong intermolecular interactions within these aggregates, assisted by high local viscosity, lead to their slow formation and even slower relaxation upon removal of the magnetic field. unime.it

Table 2: Properties of Dibutyl Phosphate/Propylamine Supramolecular Systems mdpi.com

PropertyObservationInterpretation
Response to Magnetic Field Unusually slow (minutes to hours)Formation of large supramolecular aggregates, not individual molecular reorientation.
Optical Birefringence Intense effect (Δn/λ ≈ −0.1 at 1 Tesla)Orientation of anisotropic supramolecular structures by the magnetic field.
Relaxation after Field Removal Slower than the formationStrong intermolecular interactions within the aggregates resist thermal randomization.

This table summarizes the unique magneto-optical properties observed in dibutyl phosphate/propylamine mixtures, arising from their self-assembly into complex supramolecular structures.

Stereochemical Aspects of Reactions Involving Dibutyl Phosphate

The phosphorus center in dibutyl phosphate is prochiral, and reactions involving this center can proceed with stereoselectivity, especially in chiral environments such as enzyme active sites.

Enzymatic hydrolysis of chiral phosphotriesters demonstrates the importance of stereochemistry. For example, the phosphotriesterase from Sphingobium sp. TCM1 hydrolyzes the two enantiomers of chiral substrates like methyl cyclohexyl p-nitrophenyl phosphate at different rates and can even yield different product ratios. nih.gov For one enantiomer, hydrolysis might exclusively cleave the p-nitrophenyl group, while for the other, a mixture of products from the cleavage of different ester groups is obtained. nih.gov Although this study was on a phosphotriester, it highlights the stereochemical possibilities in reactions at a phosphorus center.

In another example, the stereochemical outcome of the glycosylation of the dibutyl phosphate anion with arabinofuranosyl bromide was found to be highly dependent on the concentration of the reactants. researchgate.net A small change in the concentration of the glycosyl donor led to a dramatic, nearly three-fold increase in the stereoselectivity of the resulting anomeric glycosyl phosphates. This effect is attributed to changes in the structure of supramolecular aggregates (supramers) of the reactants in solution, which influences the reaction pathway and the facial selectivity of the nucleophilic attack by the dibutyl phosphate anion. researchgate.net

Advanced Theoretical and Computational Chemistry of Dibutyl Phosphate

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For organophosphates like HDBP, methods such as Density Functional Theory (DFT) are frequently employed to characterize their molecular structure, conformational landscape, and chemical bonding.

Conformational analysis of dibutyl phosphonate (B1237965) (DBP), a related compound, using the B3LYP level of theory, has revealed that its conformational landscape is dominated by 'Gauche' forms. This is in contrast to tri-alkyl phosphates where 'Trans' isomers are more competitive. This preference is explained through Natural Bond Orbital (NBO) analysis, which elucidates the underlying electronic interactions stabilizing these specific geometries. researchgate.net

For organophosphates in general, DFT calculations are used to determine key electronic descriptors. prereview.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. prereview.orgresearchgate.net Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. prereview.orgresearchgate.net

High-level quantum chemical methods, such as local coupled-cluster with single and double and perturbative triple excitations [LCCSD(T)], are sometimes required for highly accurate thermodynamic data, as significant electron correlation effects can influence the electronic structures of butyl-phosphate species. arxiv.orgaip.orgresearchgate.net

Table 1: Calculated Electronic Properties of Dibutyl Dithiophosphate (B1263838) (DBDTP) Isomers using DFT (B3LYP/6-31G*)
IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Reactivity/Stability
sec-BDTP--LargestMost stable
tert-BDTP--SmallestMost chemically reactive
Data derived from a study on dithiophosphate isomers, illustrating the use of DFT to predict reactivity. researchgate.net

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, including their interactions with solvents and other solutes. For HDBP, MD simulations have been crucial for understanding its aggregation behavior, which is critical in applications like solvent extraction. escholarship.org

Research shows that HDBP has a strong tendency to form supramolecular structures, particularly cyclic dimers, in nonpolar organic solutions through hydrogen bonding between two molecules. escholarship.orgacs.org To accurately model these interactions, a re-parameterized molecular dynamics force field for HDBP, based on the General Amber Force Field (GAFF), has been developed. acs.orgresearchgate.net This optimized force field yields thermophysical properties, such as density and dipole moment, that show good agreement with experimental values. acs.orgresearchgate.net

Potential of Mean Force (PMF) studies, a type of MD simulation, have been used to quantify the energetics of HDBP dimerization and understand the behavior of the hydrogen bonds that hold the dimer together. acs.org In addition to explicit solvent simulations, continuum solvation models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to compute solvation enthalpies and predict thermodynamic properties in the liquid phase. arxiv.orgaip.org

Table 2: Calculated Thermodynamic and Physical Properties of Dibutyl Phosphate (B84403) (HDBP)
PropertyCalculated ValueMethodSource
Standard Enthalpy of Formation (Gas)-1229.4 ± 19.6 kJ mol⁻¹LCCSD(T) arxiv.org
Standard Enthalpy of Formation (Liquid)-1348.7 ± 19.6 kJ mol⁻¹LCCSD(T) / COSMO-RS arxiv.org
DensityCompares well to experimental valuesMD with Optimized Force Field acs.orgresearchgate.net
Dipole MomentCompares well to experimental valuesMD with Optimized Force Field acs.orgresearchgate.net
Self-Diffusion CoefficientMatches experiment within 18%MD with Optimized Force Field researchgate.net

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry provides significant insights into the reactivity of HDBP and the mechanisms of its reactions. DFT calculations are widely used to model reaction pathways, determine transition states, and calculate activation energies for processes such as hydrolysis, decomposition, and complexation. nih.govvulcanchem.com

For instance, DFT has been used to screen over 100 organophosphate molecules to model their alkaline hydrolysis. nih.gov Such studies help in identifying molecules with specific reactivity based on their calculated reaction barriers. nih.gov This approach is valuable for predicting the degradation and environmental fate of organophosphates.

The thermal decomposition of materials containing dibutyl phosphate has also been investigated theoretically. In a study on the ionic liquid 1-butyl-3-methylimidazolium dibutyl phosphate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze bond energies and predict reaction pathways, with results showing high consistency with experimental pyrolysis data. researchgate.net

Furthermore, the formation of dibutyl phosphate itself from the degradation of tributyl phosphate (TBP) is a reaction of significant interest, particularly in nuclear fuel reprocessing. tandfonline.com Computational studies help to elucidate the mechanisms by which TBP reacts with acidic extractants or undergoes hydrolysis to yield HDBP. tandfonline.comscience.gov The phosphate group in HDBP can also act as a ligand, forming strong complexes with metal ions, a process that is also modeled using computational methods to understand selectivity in solvent extraction. vulcanchem.comacs.org

Density Functional Theory (DFT) Applications in Phosphate Chemistry

Density Functional Theory (DFT) is arguably the most versatile and widely used computational tool in the study of organophosphates like dibutyl phosphate. wikipedia.org Its balance of computational cost and accuracy makes it suitable for a broad range of applications, from studying single molecules to complex condensed-phase systems. researchgate.netmdpi.com

DFT is routinely applied to:

Optimize Molecular Geometries: Determining the stable three-dimensional structures and conformations of HDBP and its complexes. researchgate.netacs.org

Calculate Electronic Properties: Predicting electronic descriptors such as HOMO-LUMO gaps, ionization potentials, and electron affinities, which are used to assess the reactivity and stability of different phosphate compounds. prereview.orgresearchgate.net

Simulate Spectroscopic Properties: Calculating vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra. researchgate.net

Model Reaction Mechanisms: Mapping potential energy surfaces to identify transition states and calculate activation barriers for chemical reactions like hydrolysis and thermal decomposition. nih.govresearchgate.netmdx.ac.uk

Investigate Intermolecular Interactions: Studying the formation of dimers and larger aggregates, as well as the complexation of HDBP with metal ions, by calculating interaction energies and analyzing bonding. acs.orgacs.org

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p), def2-TZVP) is crucial and is selected based on the specific property being investigated to ensure reliable results. researchgate.netarxiv.orgmdpi.com DFT-based molecular dynamics (ab initio MD) can also be used to simulate the dynamic behavior of these systems, providing a quantum mechanical description of atomic motion. mdpi.com

Table 3: Summary of DFT Applications in Dibutyl Phosphate Chemistry
Application AreaSpecific Properties/AnalysesExample DFT Functional/Basis SetSource
Structural AnalysisConformational analysis, optimized geometryB3LYP/6-311++G(d,p) researchgate.net
Reactivity PredictionHOMO-LUMO gap, MESP, reactivity descriptorsB3LYP/6-31G(d) prereview.orgresearchgate.net
ThermodynamicsReaction energies, enthalpies of formationB3LYP/def2-TZVP researchgate.net
Reaction MechanismsTransition state search, activation energy barriersB3LYP/6-311++G(d,p) nih.govscience.gov
Metal ComplexationStructure and stability of metal-DBP complexesB3LYP/6-31G* acs.org

Applications of Dibutyl Phosphate in Specialized Chemical Systems Excluding Biological/clinical

Dibutyl Phosphate (B84403) in Solvent Extraction Systems Research

Dibutyl phosphate is a primary degradation product of tri-n-butyl phosphate (TBP), a solvent widely used in the Plutonium Uranium Reduction Extraction (PUREX) process for reprocessing spent nuclear fuel. tandfonline.comresearchgate.net While often viewed as a contaminant, DBP itself is a powerful extractant, and its behavior in these systems is a subject of extensive research.

Dibutyl phosphate plays a significant and often complicating role in the extraction of actinides like uranium (U) and plutonium (Pu). In the PUREX process, TBP is used to extract U(VI) and Pu(IV) from nitric acid solutions. tandfonline.comdtic.mil However, through acid hydrolysis and radiolysis, TBP degrades to form DBP and monobutyl phosphate (MBP). tandfonline.comresearchgate.netresearchgate.net

DBP exhibits a strong complexing affinity for tetravalent actinides, particularly Pu(IV). dtic.milbohrium.com This strong complexation can be detrimental to the separation process, as it leads to the retention of plutonium in the organic solvent phase during the stripping stage, causing significant plutonium losses. dtic.milbohrium.comgoogle.com The presence of DBP can also negatively impact the decontamination of uranium. bohrium.com The complex formed between Pu(IV) and DBP is very stable, making it difficult to strip the plutonium back into an aqueous phase. dtic.milgoogle.com

With uranium (VI), DBP also forms stable complexes. researchgate.net Studies have shown that the presence of DBP in a TBP-dodecane solvent system increases the distribution ratio of uranium (VI), meaning more uranium is retained in the organic phase. tandfonline.comresearchgate.net While DBP alone has a negligible extraction capability for uranium (VI), its presence alongside TBP enhances uranium retention, which complicates the stripping process designed to recover actinides. tandfonline.comresearchgate.net The formation of these strong, organic-soluble complexes with both uranium and plutonium is a key challenge in nuclear fuel reprocessing, as it hinders the efficient recovery of these valuable materials. researchgate.netunt.edu

Table 1: Effect of Dibutyl Phosphate (DBP) on Uranium (VI) Retention

DBP Concentration in 1.1 M TBP/n-DD Uranium (VI) Retained in Organic Phase
1 M ~0.63 M

This table illustrates the significant uranium retention in the organic solvent phase due to the presence of Dibutyl Phosphate during stripping processes. Data sourced from a study on the distribution behavior of uranyl ions. tandfonline.comresearchgate.net

Solvent extraction is a crucial method for purifying wet-process phosphoric acid (WPA), which contains numerous impurities from phosphate ore. rsc.orggct.com.tn While tri-n-butyl phosphate (TBP) is a primary extractant used for this purpose, its degradation product, dibutyl phosphate, can influence the extraction system. bme.huopenchemicalengineeringjournal.com The extraction process involves separating phosphoric acid from impurities like sulfuric acid and various metal ions. gct.com.tnopenchemicalengineeringjournal.com

The degradation of TBP into DBP is a critical issue in solvent extraction, particularly in the PUREX process. tandfonline.comosti.gov DBP's presence has several adverse effects on the efficiency and stability of the extraction cycle. researchgate.net

One of the most significant problems caused by DBP is the formation of a "third phase." acs.org This phenomenon occurs when the organic phase splits into two distinct layers—a light phase and a heavy phase—disrupting the normal operation of the extraction equipment. acs.org The heavy third phase tends to accumulate high concentrations of the extracted metal complexes, including fissile materials like plutonium, which can create potential criticality risks. acs.org

Furthermore, DBP forms strong complexes with fission products, notably zirconium (Zr). bohrium.comosti.gov The powerful extraction of zirconium by DBP complicates the separation of fission products from uranium and plutonium, reducing the purity of the final products. osti.govosti.gov The retention of actinides and the co-extraction of fission products due to DBP complexation necessitate solvent cleanup procedures, typically involving washing the solvent with a basic solution like sodium carbonate to remove the acidic DBP. dtic.milunt.edu

Table 2: Key Detrimental Effects of DBP in Solvent Extraction

Effect Description References
Actinide Retention Forms strong, stable complexes with Pu(IV) and U(VI), preventing their complete stripping from the organic phase. tandfonline.comresearchgate.netdtic.milbohrium.com
Third Phase Formation Promotes the splitting of the organic solvent into two phases, disrupting operations and potentially leading to criticality events. acs.org
Fission Product Co-extraction Strongly extracts fission products like Zirconium, compromising the purity of the recovered Uranium and Plutonium. osti.govosti.gov
Process Inefficiency Leads to poor phase separation and decreased mass-transfer coefficients. researchgate.net

This table summarizes the primary adverse impacts of dibutyl phosphate as a degradation product in nuclear fuel reprocessing solvent extraction systems.

Dibutyl Phosphate as an Organocatalyst in Polymer Chemistry

Beyond its role in solvent extraction, dibutyl phosphate has emerged as a viable organocatalyst, particularly in the field of polymer chemistry. Its acidic nature allows it to effectively catalyze polymerization reactions, offering an alternative to traditional metal-based catalysts.

Dibutyl phosphate has proven to be an effective and commercially relevant catalyst for the ring-opening polymerization (ROP) of cyclic esters to produce well-defined polyesters. researchgate.net This method is significant for synthesizing bio-based and biodegradable polymers. DBuP can catalyze the polymerization of various monomers, including ε-caprolactone (CL), L-lactide (LA), δ-valerolactone (VL), and trimethylene carbonate (TMC). researchgate.net

The key advantages of using DBuP as a catalyst are its low cost, commercial availability, and its ability to function under bulk polymerization conditions at high temperatures (up to 180 °C) without causing undesirable side reactions like transesterification or epimerization. researchgate.net This allows for the synthesis of polyesters with controlled molecular weights ranging from 2.1 to 55 kg mol⁻¹ and narrow dispersities (Đm = 1.08–1.31). researchgate.net The resulting polymers include a range of homopolymers, diblock copolymers, and end-functionalized polymers, demonstrating the versatility of DBuP in polyester (B1180765) synthesis. researchgate.net

The catalytic mechanism of dibutyl phosphate in the ring-opening polymerization of cyclic esters has been investigated through NMR titration experiments. researchgate.net These studies confirm that the polymerization proceeds via a bifunctional activation mechanism. researchgate.net In this mechanism, the acidic proton of the phosphate group activates the monomer by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack. Simultaneously, the conjugate base (the phosphate anion) can activate the initiator (an alcohol), facilitating the ring-opening of the monomer. This dual role allows for efficient and controlled polymerization. researchgate.net This organocatalytic approach is a significant step towards translating academic research into commercially viable and greener production of polyesters. researchgate.net

Dibutyl Phosphate in Advanced Materials Science Research

In materials science, DBP is investigated for its potential to modify and enhance the properties of polymers and coatings. Its incorporation can impart functionalities such as improved flame retardancy, thermal stability, and surface characteristics.

Incorporation into Polymer Matrices: Functionalization Strategies

The integration of dibutyl phosphate into polymer matrices is a key strategy for developing functional materials. This process, known as post-polymerization functionalization (PPF), allows for the modification of a polymer's surface chemistry after its initial synthesis. mdpi.com This technique is advantageous as it enables the creation of various materials with different retention properties from a single, optimized generic monolith matrix. mdpi.com

One common method for incorporating functionalities like those offered by DBP is through graft copolymerization. This involves attaching polymer chains (grafts) to a main polymer backbone. uiowa.eduresearchgate.net There are three primary strategies for synthesizing graft copolymers:

"Grafting onto": Pre-formed polymer chains with active ends are reacted with functional groups on the main polymer backbone. researchgate.net

"Grafting from": The main polymer backbone contains initiator sites from which the growth of the new polymer chains is initiated. mdpi.com

"Grafting through" (or the macromonomer method): This involves the copolymerization of a monomer with a macromonomer, which is a polymer chain with a polymerizable end group. researchgate.net

The choice of functionalization strategy can influence the final properties of the material. For instance, selective functionalization can be used to avoid the trade-offs often seen in post-polymerization modification. nih.gov Dithiophosphoric acids, which are related to DBP, have been used for the functionalization of poly-enes, resulting in materials with enhanced optical and flame-retardant properties. researchgate.netarizona.edu

Role in Coating Materials Development

Dibutyl phosphate and related phosphate esters serve multiple roles in the development of advanced coating materials, primarily for metal substrates. wikipedia.org These coatings, known as phosphate conversion coatings, create a thin, adherent layer of crystalline phosphates on the metal surface. wikipedia.orgleadrp.net This process, also called phosphatizing, enhances corrosion resistance and provides an excellent foundation for subsequent painting or coating applications. wikipedia.orghenkel-adhesives.com

The main types of phosphate coatings are based on zinc, iron, and manganese phosphates. wikipedia.orgleadrp.net

Zinc phosphate coatings are versatile and can be used on a variety of metals, including steel and aluminum. henkel-adhesives.com They provide a uniform, dense polycrystalline coating that is compatible with a wide range of paint applications, such as electrocoat, powder coating, and both solvent-based and water-based paints. henkel-adhesives.com

Iron phosphate coatings are typically used as a base for further coatings and can be applied through immersion or spraying. wikipedia.orgleadrp.net

Manganese phosphate coatings are applied by immersion and are valued for both their corrosion resistance and lubricity, which helps in preventing galling and breaking in components subject to wear. wikipedia.orgleadrp.net

Phosphate esters can also be used as additives in paint formulations to improve gloss, color acceptance, and water sensitivity in waterborne paints. ethox.com The effectiveness of these coatings is influenced by the specific formulation and application process. For example, the use of a surface conditioner can create nucleation sites that promote the formation of a finely dense microcrystalline zinc phosphate coating. henkel-adhesives.com

Table 1: Comparison of Phosphate Coating Types

Coating Type Primary Metals Application Method Key Functions
Zinc Phosphate Steel, Aluminum, Galvanized Steel Spray, Immersion Corrosion resistance, Paint adhesion, Lubricant-holding layer
Iron Phosphate Steel Spray, Immersion Base for subsequent coatings/painting
Manganese Phosphate Steel Immersion Corrosion resistance, Lubricity, Wear resistance

Dibutyl Phosphate in Specialized Chemical Formulations

Beyond materials science, dibutyl phosphate is a component in various industrial formulations where its surface-active properties are leveraged.

Role as an Antifoaming Agent in Industrial Processes

Foam is a common and often undesirable byproduct in many industrial processes, such as fermentations, papermaking, and textile dyeing. antifoamchemical.compjbt.orgresearchgate.net It can reduce the effective volume of reactors, interfere with processing, and even compromise sterility in bioprocesses. pjbt.orgresearchgate.net Chemical antifoaming agents are frequently used to control foam. pjbt.org

Phosphate esters, including dibutyl phosphate and more commonly its close relative tributyl phosphate (TBP), act as effective antifoaming agents. antifoamchemical.comnhdefoamer.comcn-lubricantadditive.com Their mechanism of action is rooted in their low surface tension and insolubility in aqueous systems. antifoamchemical.comnhdefoamer.com

The primary mechanisms by which these agents work include:

Spreading: A positive spreading coefficient allows the antifoaming agent to spread across the surface of the foam bubble film. ywlchemical.com This spreading action displaces the stabilizing surfactants, creating a thermodynamically unstable state. antifoamchemical.com

Film Destruction: The agent penetrates the foam's liquid film, reducing the local surface tension and disrupting the elasticity of the film, which ultimately leads to the rupture of the bubbles. antifoamchemical.comnih.gov

Liquid Drainage: The agent can promote the drainage of liquid from the foam lamellae, causing the bubble walls to thin and eventually collapse. ywlchemical.comnih.gov

Phosphate-based defoamers are valued for their rapid action and the ability to provide long-term foam suppression. nhdefoamer.com They are effective in a wide range of pH conditions and temperatures. antifoamchemical.com

Table 2: Mechanisms of Antifoaming Agents

Mechanism Description
Local Surface Tension Reduction The agent, when dissolved in the foam liquid, significantly lowers the surface tension in a localized area, causing the film to be pulled and extended, leading to rupture. nih.gov
Film Elasticity Destruction The antifoaming agent counteracts the stabilizing effect of surfactants on the bubble film, disrupting its elasticity and causing it to break. ywlchemical.comnih.gov
Liquid Film Drainage Promotion The agent accelerates the rate at which liquid drains from the bubble film, causing it to thin and become unstable. ywlchemical.comnih.gov
Hydrophobic Particle Action Hydrophobic solid particles in the antifoam formulation can attract the hydrophobic ends of surfactants, disrupting the foam structure. ywlchemical.comnih.gov
Surfactant Solubilization Certain low-molecular-weight substances can solubilize the foam-stabilizing surfactants, reducing their effective concentration and weakening the foam. ywlchemical.comnih.gov

Application as an Antistatic Agent in Material Processing

Static electricity buildup on the surface of materials, particularly polymers, can cause numerous problems during processing and in end-use applications. europlas.com.vn These issues include attracting dust, causing films to stick together, and creating spark discharges that can be a fire or explosion hazard. europlas.com.vnadditivesforpolymer.com Antistatic agents are additives used to mitigate these effects. europlas.com.vnnih.gov

Phosphate esters, typically as their potassium or sodium salts, are a major class of organic antistatic agents. specialchem.cominchr-esd.com They function by increasing the electrical conductivity of the polymer surface, allowing excess charge to dissipate. lankem.com This is achieved because phosphate esters are composed of a hydrophobic end that interacts with the polymer surface and a hydrophilic end that attracts moisture from the atmosphere. europlas.com.vnspecialchem.com This absorbed water forms a conductive layer that dissipates the static charge. europlas.com.vnlankem.com

Antistatic agents can be applied in two ways:

External Application: The agent is applied as a coating to the surface of the finished product. This provides transient protection and may require reapplication. lankem.com

Internal Application: The agent is incorporated directly into the polymer matrix during processing. lankem.com The agent then migrates to the surface over time, providing long-term protection. europlas.com.vn

The effectiveness of phosphate-based antistatic agents can be influenced by environmental factors, particularly humidity. specialchem.com Higher humidity provides more water for the hydrophilic part of the agent to absorb, thus enhancing the conductive layer and improving antistatic performance. specialchem.com The presence of other additives, like inorganic fillers or pigments, can sometimes hinder the migration of the antistatic agent to the surface, potentially reducing its effectiveness. additivesforpolymer.com

Advanced Analytical Methodologies for Dibutyl Phosphate Research and Analysis

Chromatographic Techniques for Complex Mixture Analysis

Chromatographic methods are indispensable for the separation and quantification of dibutyl dihydrogen diphosphate (B83284) and its related substances. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the direct analysis of the relatively non-volatile dibutyl dihydrogen diphosphate by GC/MS can be challenging, it is an essential tool for identifying its thermal degradation products. The high temperatures used in the GC inlet and column can induce decomposition of the diphosphate ester, and GC/MS allows for the separation and structural elucidation of these resulting, more volatile compounds.

In a typical GC/MS analysis of organophosphate degradation, a capillary column with a non-polar or medium-polarity stationary phase is used. The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns that serve as a molecular fingerprint for identification. Common degradation products of organophosphate esters that could be anticipated from dibutyl dihydrogen diphosphate under thermal stress include butanol and various butyl phosphate (B84403) derivatives.

Parameter Typical Value/Condition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250-280 °C
Carrier Gas Helium, constant flow
Oven Program Initial temp. 50-70°C, ramped to 280-300°C
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-500

This table presents typical GC/MS parameters for the analysis of organophosphate degradation products and serves as a general guideline.

Ion Chromatography (IC) for Trace Analysis and Purity Assessment

Ion Chromatography (IC) is a premier technique for the determination of ionic species in various samples. Given that dibutyl dihydrogen diphosphate is an acidic compound and exists in an anionic form in aqueous solutions, IC is highly suitable for its trace analysis and purity assessment. This method is particularly valuable for quantifying the parent compound in environmental water samples or for determining the presence of ionic impurities in the final product.

The separation in IC is achieved using an anion-exchange column. A key aspect of the analysis of complex organophosphates like phosphonates by IC is the use of an eluent containing a complexing agent, which can improve the chromatographic performance by mitigating interactions with any residual metal cations. researchgate.net Detection is typically accomplished using a conductivity detector, often in conjunction with a suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio. For higher sensitivity and selectivity, IC can be coupled with mass spectrometry (IC-MS). researchgate.net

Parameter Typical Condition
IC Column Anion-exchange column (e.g., polymer-based)
Eluent Aqueous buffer (e.g., carbonate/bicarbonate or hydroxide (B78521) gradient)
Flow Rate 0.5-1.5 mL/min
Detection Suppressed Conductivity or Mass Spectrometry (MS)
Sample Preparation Dilution in deionized water, filtration

This table outlines general conditions for the ion chromatographic analysis of ionic organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) in Process Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the direct analysis of dibutyl dihydrogen diphosphate. In a manufacturing setting, HPLC can be employed for in-process monitoring to track the progress of the synthesis reaction and to quantify the final product.

Reversed-phase HPLC is a common mode used for the analysis of diphosphate esters. oup.comnih.gov A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. For compounds that are highly polar and ionic, such as dibutyl dihydrogen diphosphate, ion-pair reversed-phase HPLC can be utilized. This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of the analyte on the non-polar stationary phase. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). nih.gov

Parameter Typical Condition
HPLC Column Reversed-phase C18, 5 µm particle size
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile/methanol
Ion-Pairing Reagent (optional) Tetrabutylammonium (B224687) (TBA) salts
Flow Rate 0.5-1.0 mL/min
Detection UV, ELSD, or MS

This table provides a summary of typical HPLC conditions for the analysis of diphosphate esters.

Spectroscopic Approaches for Mechanistic and Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure and understanding the chemical properties of dibutyl dihydrogen diphosphate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For dibutyl dihydrogen diphosphate, ¹H, ¹³C, and ³¹P NMR are all highly informative. ³¹P NMR is particularly powerful for phosphorus-containing compounds, providing direct information about the chemical environment of the phosphorus nuclei. scispace.com In a diphosphate like dibutyl dihydrogen diphosphate, two distinct phosphorus signals would be expected in the ³¹P NMR spectrum, and the coupling between them (²JPP) would confirm the P-O-P linkage.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecule. These techniques are crucial for verifying the structure of newly synthesized batches and for studying the compound's structural dynamics and interactions with other molecules. The chemical shifts in ³¹P NMR are sensitive to pH and the presence of metal ions, which can provide insights into the compound's behavior in different environments. diva-portal.orgresearchgate.net

Nucleus Expected Chemical Shift Range (ppm) Key Information
³¹P -10 to -15 (relative to H₃PO₄)Direct observation of phosphorus environments, P-O-P coupling
¹H 0.9-4.2Signals for butyl chain protons (CH₃, CH₂, CH₂O)
¹³C 10-70Signals for butyl chain carbons

This table presents expected NMR chemical shift ranges for dibutyl dihydrogen diphosphate, which can vary based on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of dibutyl dihydrogen diphosphate would exhibit characteristic absorption bands corresponding to the various bonds within its structure. The most prominent bands would be those associated with the phosphate group.

Key expected vibrational frequencies include the P=O stretching, P-O-C stretching, and the broad O-H stretching of the acidic P-OH groups. The presence and position of these bands can confirm the identity of the compound and provide information about hydrogen bonding interactions. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical IR spectrum of dibutyl dihydrogen diphosphate, which can then be compared with the experimental spectrum to aid in the assignment of vibrational modes. rsc.org

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (P-OH)3200-2500 (broad)
C-H stretch (butyl)2960-2870
P=O stretch1280-1250
P-O-C stretch1050-990
P-O-P stretch970-900

This table lists the characteristic IR absorption frequencies for the functional groups present in dibutyl dihydrogen diphosphate.

Based on the conducted research, there is no specific information available regarding the mass spectrometry analysis or fragmentation pathways of the chemical compound “Dibutyl phosphono phosphate”. Scientific literature and databases returned no results for the mass spectrometric characterization of this particular molecule. Therefore, the section on "Mass Spectrometry for Molecular Identification and Fragmentation Pathways" for this compound cannot be provided.

Environmental Transformation Pathways of Dibutyl Phosphate Excluding Ecotoxicology

Biotic Degradation Mechanisms and Metabolic Pathways (Chemical Focus)

Biotic degradation involves the transformation of chemicals by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

The biodegradation of dibutyl phosphate (B84403) often occurs as a step in the degradation of its parent compound, tributyl phosphate (TBP). The proposed pathway for TBP biodegradation is a stepwise series of hydrolytic reactions that sequentially remove the butyl groups. core.ac.ukoup.com

Tributyl Phosphate (TBP) → Dibutyl Phosphate (DBP) → Monobutyl Phosphate (MBP) → Orthophosphate (PO₄³⁻) + Butanol

Several bacterial strains have been identified that can carry out this process. A Sphingobium sp. isolated from a waste management site was shown to degrade TBP to DBP, and subsequently to butanol and phosphate. researchgate.netplos.org This strain was also capable of utilizing DBP as its sole source of carbon and phosphorus for growth, completely degrading 20 mM of DBP within two days. plos.orgresearchgate.net Similarly, a mixed culture of Pseudomonas species was shown to degrade TBP, with DBP and MBP as proposed intermediates. oup.com

In some systems, DBP may be only partially degraded. A study using aerobic granular biofilms for TBP degradation found that while TBP was completely biodegraded, its intermediate, DBP, was only partially degraded, suggesting the possibility of alternative or rate-limiting degradation steps. nih.gov Aerobic biodegradation studies using municipal sludge inoculum have shown that DBP is only slowly biodegradable, with one test showing 12% degradation of its theoretical oxygen demand over 28 days. nih.gov

The primary intermediates in the microbial degradation of DBP are monobutyl phosphate (MBP) and butanol. core.ac.ukresearchgate.net The butanol released can be further utilized by microorganisms as a carbon source. plos.org

The cleavage of the phosphate ester bonds in dibutyl phosphate is an enzymatic process. The enzymes responsible belong to the hydrolase class, specifically phosphatases. The stepwise degradation of TBP and its derivatives is catalyzed by a series of enzymes with varying specificity. researchgate.net

Phosphotriesterase : This enzyme catalyzes the first step, the hydrolysis of a triester like TBP to a diester (DBP).

Phosphodiesterase : This enzyme is responsible for the hydrolysis of the phosphodiester DBP into the phosphomonoester MBP and butanol.

Phosphomonoesterase (Alkaline Phosphatase) : This enzyme completes the sequence by hydrolyzing MBP to inorganic phosphate and butanol.

Studies have shown that microbial cultures actively degrading organophosphate esters exhibit significantly elevated phosphatase activity. For instance, TBP-degrading aerobic granular biofilms showed 22-fold higher phosphatase activity compared to control bioflocs. nih.gov The phosphodiester linkage, such as that in DBP, is remarkably stable in the absence of a catalyst. researchgate.net Enzymes, however, provide a reaction environment that can accelerate the rate of phosphodiester bond cleavage by many orders of magnitude. researchgate.netufl.edu The mechanism generally involves the activation of a water molecule or an amino acid residue in the enzyme's active site to act as a nucleophile, attacking the phosphorus center and leading to the cleavage of a P-O bond. ufl.edu

Emerging Research Directions and Future Perspectives for Dibutyl Phosphate

Development of Novel and Efficient Synthetic Routes

The synthesis of dibutyl phosphate (B84403) has traditionally been linked to the hydrolysis of tributyl phosphate (TBP). osti.goviaea.org This can occur under acidic or alkaline conditions, with alkaline hydrolysis yielding the sodium salt of dibutyl phosphate. core.ac.ukresearchgate.net Emerging research, however, seeks more direct and efficient pathways that offer greater control and potentially greener methodologies.

One explored method involves the direct reaction of phosphorous acid and n-butanol. researchgate.net Studies have optimized conditions for this synthesis, identifying key parameters that influence yield. researchgate.net Another approach starts from dibutyl chlorophosphate, which is hydrolyzed using a base like sodium hydroxide (B78521) to produce DBP. chemicalbook.com Researchers are also investigating task-specific ionic liquids (TSILs) where DBP is a starting material for more complex molecules, indicating a need for reliable and scalable synthesis routes. researchgate.net For instance, a multi-step synthesis to create phosphoryl-functionalized imidazolium-based ionic liquids begins with DBP and an alkyl alcohol. researchgate.net

Table 1: Comparison of Selected Synthetic Routes for Dibutyl Phosphate

Starting Materials Key Reaction Type Optimized Conditions/Reagents Reported Yield Reference(s)
Tributyl Phosphate (TBP) Alkaline Hydrolysis 12.5 M NaOH, Temp >353 K, >3h >99.5% conversion researchgate.net
Phosphorous Acid, n-Butanol Esterification Mole ratio (butanol/acid) = 3.6, Temp = 125-135°C, 3h 68% researchgate.net
Dibutyl Chlorophosphate Hydrolysis THF, aq. NaOH (1 M) Not specified chemicalbook.com

These evolving synthetic strategies aim to improve efficiency, reduce reliance on less direct pathways like TBP degradation, and provide high-purity DBP for its expanding applications.

Exploration of New Catalytic Applications and Mechanistic Insights

Dibutyl phosphate is gaining recognition as a versatile organocatalyst, particularly in polymerization reactions. sigmaaldrich.com Its acidic nature allows it to catalyze reactions such as the ring-opening polymerization (ROP) of cyclic esters to create bio-based polyesters. sigmaaldrich.comacs.org This positions DBP as a valuable tool for producing biodegradable polymers.

Research highlights DBP's role as an organocatalyst for the ROP of trimethylene carbonates, demonstrating controlled and living polymerization characteristics. acs.org The acidic properties of dialkyl phosphates like DBP are crucial for these catalytic activities. sigmaaldrich.comgezondheidsraad.nl Beyond polymerization, DBP and its derivatives are being explored as ligands in more complex catalytic systems. For instance, tetrabutylammonium (B224687) dibutyl phosphate has been used in photoredox-catalyzed alkene aminoarylation to synthesize complex nitrogen-containing heterocyclic compounds like benzoindolizidinones. chinesechemsoc.org In this context, the phosphate component plays a crucial role in the reaction mechanism, which is believed to involve radical cascade cyclizations. chinesechemsoc.org

Furthermore, chiral phosphates, a class to which DBP belongs structurally, are extensively used as ligands in asymmetric metal catalysis, highlighting a potential future direction for chiral versions of DBP or its derivatives. rsc.org

Advanced Materials Integration and Functionalization Studies

The integration of dibutyl phosphate into advanced materials is an expanding field, driven by the desire to impart specific functionalities such as flame retardancy, altered hydrophilicity, and improved electrochemical performance.

Polymer Functionalization: DBP is used as a reactant to create functional polymers. One emerging strategy involves the post-polymerization modification of materials like polystyrene (PS). preprints.org A manganese-catalyzed process can directly phosphorylate the aromatic C-H bonds of polystyrene using various phosphate esters, including dibutyl phosphite (B83602) (a related precursor). preprints.org This modification has been shown to increase the hydrophilicity and flame-retardant properties of the polymer. preprints.org DBP is also used as a reactant for synthesizing specialized monomers for ring-opening polymerization, leading to functional biodegradable polymers. sigmaaldrich.comrsc.org

Nanomaterial and Interface Science: In nanomaterial synthesis, DBP serves multiple roles. It has been used to quench reactions and stabilize aluminum nanocrystals by reacting with unreacted precursors, preventing the formation of oxides. rice.edu Recent research has also focused on the behavior of DBP at interfaces, which is critical for applications in material separation and understanding environmental processes. researchgate.netaip.org Using techniques like vibrational sum frequency generation spectroscopy, studies have investigated how different ions affect the arrangement of DBP molecules at an air-water interface, providing fundamental insights into its surfactant properties. researchgate.netaip.org

Energy Materials: There is growing interest in using phosphate functionalization to enhance materials for energy applications. For example, modifying manganese ferrite (B1171679) (MnFe₂O₄) with phosphate ions has been shown to improve its specific surface area and electrical conductivity, boosting its performance as an electrode material for supercapacitors. jim.org.cn While this study used generic phosphate ions, it opens a pathway for exploring specific organophosphates like DBP for similar surface functionalization of electrode materials. Another study developed a phosphate-functionalized ionic liquid using DBP to modify the interface in perovskite solar cells, which resulted in higher efficiency and improved stability by preventing undesired ion migration. researchgate.net

Table 2: Examples of DBP in Advanced Materials

Application Area Material Role of DBP/Derivative Observed Outcome Reference(s)
Polymer Modification Polystyrene (PS) Reactant (as Dibutyl Phosphite) for C-H phosphorylation Increased hydrophilicity and flame retardancy preprints.org
Nanocrystal Synthesis Aluminum Nanocrystals Quenching/Stabilizing Agent Prevents oxide formation, stabilizes colloids rice.edu
Perovskite Solar Cells Perovskite/Spiro-OMeTAD Component of a functional ionic liquid modifier Improved efficiency and device stability researchgate.net
Supercapacitors Manganese Ferrite (MnFe₂O₄) Source for phosphate ion functionalization Enhanced specific capacitance and cyclic stability jim.org.cn

Sustainable Chemistry and Environmental Remediation Approaches (Chemical Basis)

The role of dibutyl phosphate in sustainable chemistry is multifaceted, extending from its use as a greener catalyst to its application in hydrometallurgy for metal recovery, which is a cornerstone of recycling and waste remediation.

Solvent Extraction for Metal Recovery: DBP is a key degradation product in the PUREX process, where TBP is used to extract uranium and plutonium from spent nuclear fuel. tandfonline.com While its formation can be problematic by complexing with fission products like zirconium and technetium, tandfonline.comacs.orgnih.gov the strong complexing ability of DBP is also harnessed for beneficial applications. The chemical principle lies in its ability to act as an extractant, forming stable complexes with various metal ions.

This property is central to its use in hydrometallurgy for the recovery of valuable and strategic metals from waste streams or low-grade ores. mdpi.com For instance, organophosphorus extractants, the class to which DBP belongs, are effective in recovering metals. While di(2-ethylhexyl) phosphoric acid (D2EHPA) is more commonly cited for specific separations like hafnium, the underlying chemistry of metal chelation is similar. mdpi.com The acidic phosphate headgroup of DBP can coordinate with metal cations, while the butyl chains provide solubility in organic solvents, enabling liquid-liquid extraction. This process is fundamental to creating more circular economies for metals, reducing the need for primary mining.

Bioremediation and Biodegradation: From an environmental standpoint, understanding the fate of organophosphates is crucial. DBP is an intermediate in the biodegradation of TBP. biorxiv.org Recent research has identified specific soil bacteria, such as those from the Rhizobiaceae family, that are enriched in TBP-contaminated soils. biorxiv.org Metagenomic studies suggest these microbes possess phosphotriesterase enzymes capable of degrading TBP into DBP and butanol, potentially as a way to access phosphorus. biorxiv.org This discovery opens avenues for developing bioremediation strategies for sites contaminated with organophosphate pollutants and suggests that phosphotriesterase genes could serve as biomarkers for detecting such contamination. biorxiv.org

Waste Treatment: In industrial settings, particularly the nuclear industry, waste streams containing DBP require treatment. researchgate.net Research into pyrolysis has shown it to be an effective method for the complete mineralization of sodium dibutyl phosphate, converting it into stable sodium phosphate (Na₃PO₄) and effectively separating radioactive contaminants. ascelibrary.org This provides a chemical basis for safely managing and immobilizing hazardous waste. ascelibrary.org

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying dibutyl phosphono phosphate (DBP) in laboratory settings?

Methodological Answer: DBP synthesis typically involves esterification of phosphoric acid with butanol under controlled acidic conditions. Key steps include:

  • Reagent stoichiometry: Maintain a 2:1 molar ratio of butanol to phosphoric acid to favor monoester formation .
  • Purification: Use solvent extraction (e.g., dichloromethane) followed by fractional distillation to isolate DBP from unreacted precursors and diesters .
  • Quality control: Validate purity via titrimetric analysis (acid-base titration) and FT-IR spectroscopy (characteristic P=O and P-O-C stretches at 1250 cm⁻¹ and 1050 cm⁻¹, respectively) .

Q. How can researchers accurately determine the aqueous solubility of DBP for environmental fate studies?

Methodological Answer:

  • Gravimetric analysis: Saturate aqueous solutions with DBP at varying temperatures (e.g., 10–60°C), filter undissolved residues, and quantify dissolved DBP via evaporation and mass difference .
  • Chromatographic methods: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v) to detect DBP concentrations down to 0.1 mg/L .
  • Temperature effects: Note that DBP solubility minima occur near 60°C due to hydrophobic interactions, as modeled by the Abraham solvation equation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing DBP and distinguishing it from structural analogs?

Methodological Answer:

  • NMR spectroscopy: ³¹P NMR distinguishes DBP (δ ≈ 0–1 ppm for monoesters) from trialkyl phosphates (δ ≈ -2 ppm) .
  • GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization to resolve DBP (m/z 210 [M⁺]) from coeluting metabolites like di-isobutyl phosphate (DIBP) .
  • Elemental analysis: Verify C:H:O:P ratios (theoretical for C₈H₁₉O₄P: C 45.70%, H 9.10%, P 14.73%) .

Advanced Research Questions

Q. How should researchers address contradictory solubility data for DBP in mixed-solvent systems?

Methodological Answer:

  • Thermodynamic modeling: Apply the Modified Apelblat equation to reconcile discrepancies in solubility across solvent mixtures (e.g., water/ethanol). For example, DBP’s solubility in 50% ethanol at 25°C is 12.3 mg/mL, deviating from ideal behavior due to hydrogen-bonding interactions .
  • Experimental validation: Conduct replicate studies under controlled humidity (<30% RH) to minimize hydrolysis artifacts .

Q. What degradation pathways dominate in DBP under environmental conditions, and how can they be quantified?

Methodological Answer:

  • Hydrolysis: Monitor pH-dependent degradation (t₁/₂ = 14 days at pH 7, 25°C) via LC-MS/MS, identifying butanol and phosphate byproducts .
  • Photolysis: Expose DBP to UV light (254 nm) and track radical intermediates (e.g., PO₃•⁻) using electron paramagnetic resonance (EPR) spectroscopy .
  • Microbial degradation: Use soil slurry assays with Pseudomonas spp. and quantify metabolite formation (e.g., monobutyl phosphate) via isotopically labeled ¹³C-DBP .

Q. How can researchers resolve analytical interference from coeluting organophosphate metabolites in biological matrices?

Methodological Answer:

  • Chromatographic optimization: Use UPLC with a HILIC column (e.g., Acquity BEH) to separate DBP from DBUP/DIBP composites, which coelute in traditional GC methods .
  • Mass spectrometry: Apply MRM transitions (e.g., m/z 210 → 99 for DBP vs. m/z 154 → 99 for monobutyl phosphate) to enhance specificity in urine or plasma samples .

Q. What strategies are recommended for modeling DBP’s phase behavior in ternary solvent systems?

Methodological Answer:

  • COSMO-RS simulations: Predict partition coefficients (log P) in systems like water/hexane/methanol, validated by shake-flask experiments .
  • Flory-Huggins theory: Model polymer-solvent interactions when studying DBP’s plasticizing effects in PVC matrices .

Q. How can trace DBP residues be detected in complex biological samples with high sensitivity?

Methodological Answer:

  • Solid-phase extraction (SPE): Use Oasis HLB cartridges for preconcentration (recovery >85%) prior to LC-MS/MS analysis .
  • Derivatization: Enhance detection limits (0.01 ng/mL) by reacting DBP with pentafluorobenzyl bromide to form volatile derivatives for GC-ECD .

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